REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[F:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[NH2:18].C(O)(=O)C>O>[F:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[NH:18][C:5](=[O:7])[CH3:6]
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Name
|
|
Quantity
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8 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(C=C1)[N+](=O)[O-])N
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux
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Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
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Type
|
TEMPERATURE
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Details
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at reflux for 30 minutes
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Duration
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30 min
|
Type
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FILTRATION
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Details
|
the resulting precipitate collected by filtration
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Type
|
WASH
|
Details
|
washed with 1.0 M aqueous hydrochloric acid and water
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |